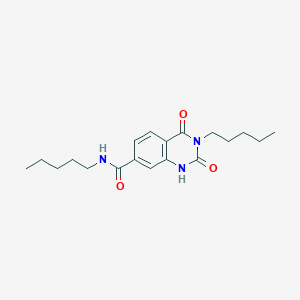

2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a type of quinazoline, which is a class of organic compounds that are characterized by a two-ring system made up of a benzene ring fused to a pyrimidine ring . Quinazolines and their derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Molecular Structure Analysis

Quinazolines have a unique structure that includes a benzene ring fused to a pyrimidine ring . This structure allows for a wide range of chemical reactions and contributes to the diverse biological activities of these compounds.Scientific Research Applications

Antimicrobial Activity

2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide: has been investigated for its antimicrobial potential. Researchers explore its effectiveness against bacteria, fungi, and other pathogens. The compound’s unique structure may interact with microbial enzymes or cell membranes, leading to inhibition of growth or cell death .

Anticancer Properties

Due to its heterocyclic nature, this compound could play a role in cancer research. It might interfere with cellular processes, such as DNA replication or protein synthesis, making it a candidate for targeted therapies. Further studies are needed to assess its efficacy against specific cancer types .

Anti-inflammatory Effects

Inflammation contributes to various diseases, including autoimmune disorders. Researchers investigate whether (4Z)-4-Hydrazono-2,5-dioxo-N,1-dipentyl-3-pyrrolidinecarboxamide modulates inflammatory pathways. Its potential as an anti-inflammatory agent warrants exploration .

Neuroprotective Applications

The compound’s structure suggests possible interactions with neuronal receptors or enzymes. Neuroprotective effects could be relevant for conditions like Alzheimer’s disease or Parkinson’s disease. Studies may reveal its impact on neuronal survival and function .

Synthetic Chemistry

Researchers interested in novel synthetic methods may explore the reactivity of this compound. Its hydrazono group and pyrrolidine ring offer opportunities for diverse chemical transformations. Investigating its reactions with other compounds could lead to new derivatives with unique properties .

Imidazole Derivatives

Considering the presence of imidazole-like moieties, (4Z)-4-Hydrazono-2,5-dioxo-N,1-dipentyl-3-pyrrolidinecarboxamide could serve as a precursor for imidazole-containing compounds. Imidazoles have applications in medicinal chemistry, coordination chemistry, and material science .

For more in-depth information, you can refer to the original research articles and databases mentioned in the references . 🌟

Mechanism of Action

Future Directions

Quinazolines and their derivatives have shown promise in a variety of therapeutic applications, and research in this area is ongoing . Future directions may include the development of new synthetic methods, the exploration of new biological activities, and the design of new drugs based on the quinazoline scaffold .

properties

IUPAC Name |

2,4-dioxo-N,3-dipentyl-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3/c1-3-5-7-11-20-17(23)14-9-10-15-16(13-14)21-19(25)22(18(15)24)12-8-6-4-2/h9-10,13H,3-8,11-12H2,1-2H3,(H,20,23)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGOLRJWIXQBET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-methylphenyl)-4-(4-methylphenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(13),4,9,11-tetraene](/img/structure/B6513831.png)

![2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B6513838.png)

![3-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-1-(naphthalen-2-yl)urea](/img/structure/B6513858.png)

![2-({2-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6513865.png)

![5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B6513870.png)

![3-[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}phenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6513872.png)

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-(4-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)acetamide](/img/structure/B6513879.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide](/img/structure/B6513886.png)

![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B6513888.png)

![2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B6513890.png)

![3-fluoro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6513903.png)

![N-{3-[ethyl(phenyl)amino]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513945.png)